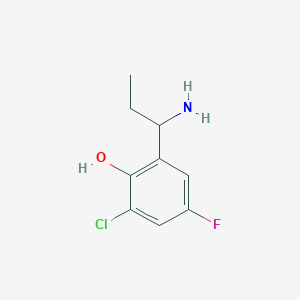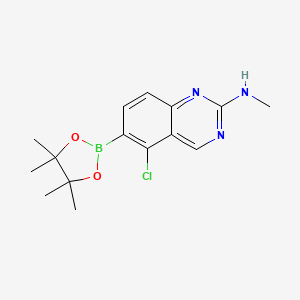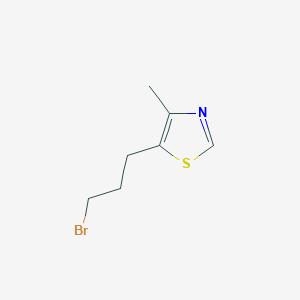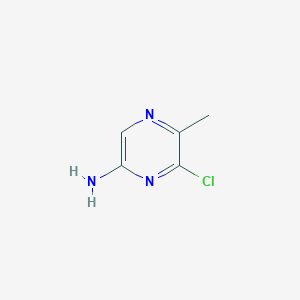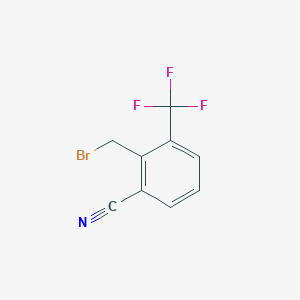
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3N It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(trifluoromethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile depends on the specific application and the target moleculeThe trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the 5-position.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluoro group instead of a bromomethyl group.
2-Cyanobenzyl bromide: Lacks the trifluoromethyl group.
Uniqueness
2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the bromomethyl and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H5BrF3N |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-4-7-6(5-14)2-1-3-8(7)9(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
FMZPJXJBNFNCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
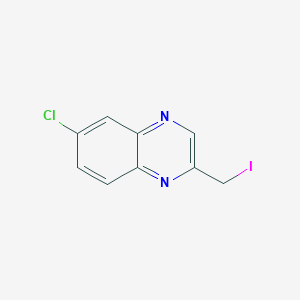
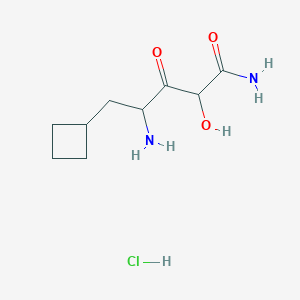

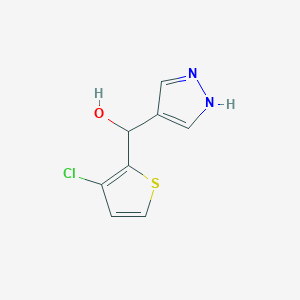
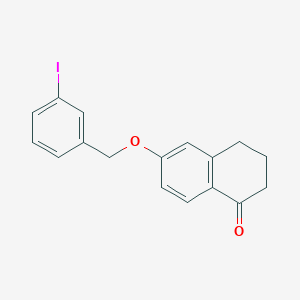
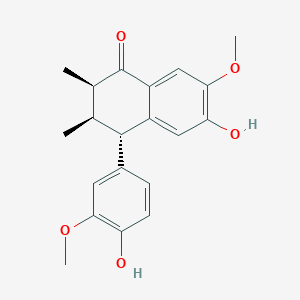
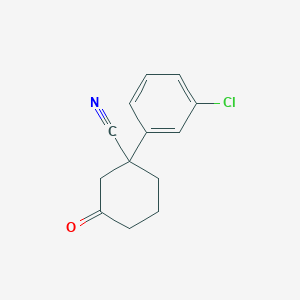
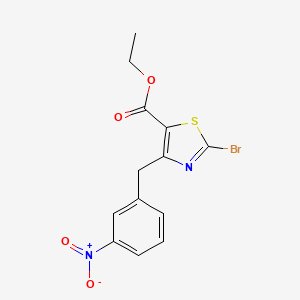
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
